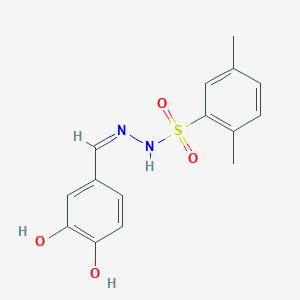![molecular formula C21H19BrN2O4S B6133100 N~1~-(3-bromophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B6133100.png)
N~1~-(3-bromophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(3-bromophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide, commonly known as BMS-986165, is a small molecule inhibitor of the TYK2 (tyrosine kinase 2) enzyme. It is being developed as a potential treatment for autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease. In
Mechanism of Action
BMS-986165 works by selectively inhibiting the TYK2 enzyme, which is involved in the signaling pathways that lead to inflammation and autoimmune diseases. By blocking TYK2, BMS-986165 reduces the production of pro-inflammatory cytokines such as IL-12, IL-23, and IFN-α, which are key drivers of autoimmune diseases.
Biochemical and Physiological Effects:
BMS-986165 has been shown to reduce inflammation and improve disease symptoms in preclinical models of autoimmune diseases. It has also been shown to have a favorable safety profile in animal studies. In clinical trials, BMS-986165 has been well-tolerated with no serious adverse events reported.
Advantages and Limitations for Lab Experiments
One of the main advantages of BMS-986165 is its selectivity for the TYK2 enzyme, which reduces the risk of off-target effects. However, one limitation is that it may not be effective in all patients with autoimmune diseases, as the underlying mechanisms of these diseases can vary between individuals.
Future Directions
There are several future directions for the research and development of BMS-986165. One area of focus is the optimization of the dosing regimen to maximize efficacy while minimizing side effects. Another area of interest is the exploration of BMS-986165 in combination with other therapies for autoimmune diseases. Additionally, further studies are needed to better understand the long-term safety and efficacy of BMS-986165 in humans.
Conclusion:
BMS-986165 is a promising small molecule inhibitor of the TYK2 enzyme, with potential applications in the treatment of autoimmune diseases. Its selectivity for TYK2 and favorable safety profile make it an attractive candidate for further development. However, additional research is needed to fully understand its mechanism of action, optimize dosing regimens, and evaluate its long-term safety and efficacy in humans.
Synthesis Methods
The synthesis of BMS-986165 involves a multi-step process starting from commercially available starting materials. The key step involves the formation of the sulfonamide linkage between the 4-methoxyphenylsulfonamide and the N~2~-phenylglycinamide. The final product is obtained as a white solid after recrystallization from a suitable solvent.
Scientific Research Applications
BMS-986165 has been extensively studied in preclinical models of autoimmune diseases. It has shown promising results in reducing inflammation and improving disease symptoms in animal models of psoriasis, lupus, and inflammatory bowel disease. Clinical trials are currently underway to evaluate the safety and efficacy of BMS-986165 in humans with these diseases.
Properties
IUPAC Name |
N-(3-bromophenyl)-2-(N-(4-methoxyphenyl)sulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O4S/c1-28-19-10-12-20(13-11-19)29(26,27)24(18-8-3-2-4-9-18)15-21(25)23-17-7-5-6-16(22)14-17/h2-14H,15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVZGTFHXRXDIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC=C2)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[5-oxo-4-(3-phenyl-2-propen-1-ylidene)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B6133020.png)
![3-[(4-ethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6133042.png)
![5-(5-methyl-2-furyl)-3-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]-1,2,4-triazine](/img/structure/B6133048.png)
![1-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-(3-methoxypropyl)piperidine](/img/structure/B6133060.png)
![4-(3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}benzoyl)-1,2-dimethylpiperazine](/img/structure/B6133065.png)
![2,4-dichloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B6133070.png)
![4-{1-[(5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-4-piperidinyl}pyridine](/img/structure/B6133078.png)
![1-(6-chloro-3-pyridazinyl)-4-(4-methoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6133083.png)
![1-[4-(benzyloxy)phenyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B6133091.png)
![1-(2-fluorophenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B6133105.png)



![(1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)(2-thienyl)methanone](/img/structure/B6133137.png)
